Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by its azetidine ring, a four-membered nitrogen-containing heterocycle, which is functionalized with hydroxymethyl and carboxylate groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate under basic conditions. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and a suitable base .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzyl 3-hydroxy-3-(carboxymethyl)azetidine-1-carboxylate.
Reduction: Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-methanol.
Substitution: Various benzyl-substituted azetidine derivatives.
Scientific Research Applications
Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The azetidine ring may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
3-Hydroxyazetidine: Lacks the benzyl and carboxylate groups, resulting in different chemical properties.
Benzyl azetidine-1-carboxylate: Similar structure but without the hydroxymethyl group.
Uniqueness: Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both hydroxymethyl and carboxylate groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H15NO4/c14-9-12(16)7-13(8-12)11(15)17-6-10-4-2-1-3-5-10/h1-5,14,16H,6-9H2 |
InChI Key |
RUBDTZHTOJQKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(CO)O |
Origin of Product |
United States |
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